molecular formula C6H12OS B3388734 3,3-Dimethyl-1-sulfanylbutan-2-one CAS No. 88977-75-7

3,3-Dimethyl-1-sulfanylbutan-2-one

Cat. No.: B3388734
CAS No.: 88977-75-7
M. Wt: 132.23 g/mol
InChI Key: MNOWNDKOITURJE-UHFFFAOYSA-N
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Description

3,3-Dimethyl-1-sulfanylbutan-2-one is an organic compound with the molecular formula C6H12OS. It is characterized by the presence of a sulfanyl group attached to a butanone backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-sulfanylbutan-2-one typically involves the reaction of 3,3-dimethylbutan-2-one with a thiol compound under controlled conditions. One common method is the nucleophilic substitution reaction where a thiol group replaces a leaving group on the butanone molecule. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic attack .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-sulfanylbutan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Dimethyl-1-sulfanylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-sulfanylbutan-2-one involves its interaction with molecular targets through its sulfanyl and carbonyl groups. These functional groups can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structure allows for diverse chemical transformations and interactions, making it valuable in various research and industrial contexts .

Properties

IUPAC Name

3,3-dimethyl-1-sulfanylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12OS/c1-6(2,3)5(7)4-8/h8H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNOWNDKOITURJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60533364
Record name 3,3-Dimethyl-1-sulfanylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88977-75-7
Record name 3,3-Dimethyl-1-sulfanylbutan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 5
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Reactant of Route 6
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